methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

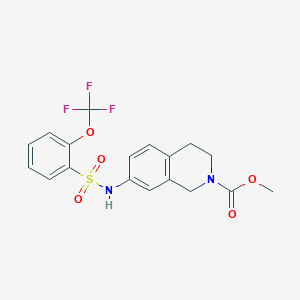

Methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic isoquinoline derivative characterized by a unique trifluoromethoxy-substituted phenylsulfonamido group at the 7-position of the dihydroisoquinoline scaffold. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the sulfonamido moiety contributes to hydrogen-bonding interactions, making it a candidate for drug discovery programs targeting enzymes or receptors requiring polar and hydrophobic binding pockets .

Properties

IUPAC Name |

methyl 7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O5S/c1-27-17(24)23-9-8-12-6-7-14(10-13(12)11-23)22-29(25,26)16-5-3-2-4-15(16)28-18(19,20)21/h2-7,10,22H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRQUQVEMAVWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

- Isoquinoline core : A bicyclic structure that is known for its diverse biological properties.

- Trifluoromethoxy group : This moiety enhances lipophilicity and may influence the compound's interaction with biological targets.

- Phenylsulfonamide : This group is often associated with pharmacological activity, particularly in inhibiting various enzymes.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways involved in disease progression.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that are crucial for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Biological Activity Data

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Potent inhibition of target enzyme | |

| Antimicrobial Activity | Effective against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A research article highlighted the compound's ability to inhibit a specific enzyme involved in cancer cell proliferation. The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in vitro, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Another study focused on the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria .

- Cytotoxic Effects on Cancer Cells : A case study involving human cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. The findings suggest that this compound may serve as a lead for developing new cancer therapies .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

| This compound | TBD | TBD |

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antibacterial activity. Similar compounds have been tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Mycobacterium smegmatis | 6.25 |

| Compound D | Pseudomonas aeruginosa | 12.5 |

| This compound | TBD | TBD |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that can influence its biological activity. The introduction of the trifluoromethoxy group is particularly significant as it enhances lipophilicity and may improve bioavailability .

Case Study: Synthesis Methodology

- Step 1: Formation of the isoquinoline scaffold.

- Step 2: Introduction of the sulfonamide group.

- Step 3: Addition of the trifluoromethoxy moiety.

In a study involving similar compounds, modifications to the isoquinoline structure were found to correlate with increased cytotoxicity against cancer cell lines, indicating that structural variations can significantly impact therapeutic efficacy .

Future Directions and Research Opportunities

Given its promising biological activities, further research into this compound is warranted. Potential areas for exploration include:

- In vivo studies to assess pharmacokinetics and toxicity.

- Mechanistic studies to better understand its action at the molecular level.

- Development of analogs with improved potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 7-(2-(trifluoromethoxy)phenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be contextualized by comparing it with analogous isoquinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The trifluoromethoxy group in the target compound provides a balance of electron-withdrawing and lipophilic properties, unlike the purely lipophilic trifluoromethyl group in its analog . This difference may influence receptor-binding specificity.

- Sulfonamido vs. Sulfonyl : Sulfonamido groups (as in the target compound) enable hydrogen bonding, whereas sulfonyl groups (e.g., in compound 6e) are more rigid and may reduce bioavailability due to higher polarity .

Ester vs. Amide Modifications :

- Compounds like 6f (phenylcarboxamide at C2) exhibit reduced metabolic stability compared to the methyl ester in the target compound, highlighting the ester group’s role in prolonging half-life .

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains the most reliable method for constructing the dihydroisoquinoline scaffold. Key steps include:

- Starting material : A phenethylamine derivative substituted at position 7 with a nitro group (e.g., 3,4-dimethoxyphenethylamine).

- Cyclization conditions :

Example :

3,4-Dimethoxyphenethylamine undergoes cyclization with POCl₃ to yield 6,7-dimethoxy-3,4-dihydroisoquinoline, which is subsequently functionalized.

Friedel-Crafts Acylation Alternative

For substrates sensitive to POCl₃, Friedel-Crafts acylation using AlCl₃ in dichloromethane or nitromethane provides an alternative route. This method is less common due to lower yields (~65%) and stringent solvent requirements.

Introduction of the Sulfonamido Group

Nitro Reduction and Sulfonylation

Nitro to amine reduction :

Sulfonylation :

Side reaction mitigation : Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while aqueous workup removes unreacted reagents.

Esterification of the Carboxylate Moiety

Direct Esterification

Carboxylic Acid Precursor Route

- Oxidation : The dihydroisoquinoline intermediate is oxidized to a carboxylic acid using KMnO₄ or CrO₃.

- Esterification : Reaction with methyl iodide (CH₃I) and K₂CO₃ in DMF.

Integrated One-Pot Approaches

Recent patents describe one-pot methodologies to streamline synthesis:

- Formylation and cyclization : 3,4-Dimethoxyphenethylamine reacts with formic acid and oxalyl chloride to form an intermediate amide.

- Phosphotungstic acid catalysis : Cyclization at 60–80°C yields the dihydroisoquinoline core.

- In-situ sulfonylation : The amine intermediate is treated with 2-(trifluoromethoxy)benzenesulfonyl chloride without isolation.

Advantages :

Comparative Analysis of Methodologies

| Parameter | Bischler-Napieralski | One-Pot Synthesis | Friedel-Crafts |

|---|---|---|---|

| Yield (%) | 75–86 | 75–82 | 60–65 |

| Purity (%) | >98 | >99 | 90–95 |

| Reaction Time (h) | 12–48 | 24–36 | 48–72 |

| Scalability | High | Moderate | Low |

| Byproduct Formation | Minimal | Negligible | Significant |

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Ester Hydrolysis Under Acidic Conditions

Purification of Polar Intermediates

- Strategy : Crystallization from dioxane/water mixtures removes unreacted sulfonyl chlorides and salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.